3,4-Dibromo-1,5-naphthyridine
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Overview
Description
3,4-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound consists of a naphthyridine core with bromine atoms substituted at the 3rd and 4th positions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the reaction of 1,5-naphthyridine with bromine or bromine-containing reagents under controlled conditions. For example, the bromation can be achieved using phosphorus tribromide (PBr3) or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3,4-Dibromo-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibromo-1,5-naphthyridine
- 4,7-Dibromo-1,5-naphthyridine
- 3,8-Dichloro-1,5-naphthyridine
Uniqueness
3,4-Dibromo-1,5-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo-naphthyridines, the 3,4-substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C8H4Br2N2 |
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Molecular Weight |
287.94g/mol |
IUPAC Name |
3,4-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H |
InChI Key |
WTEFORNOSKDABW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2N=C1)Br)Br |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Br)Br |
Origin of Product |
United States |
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